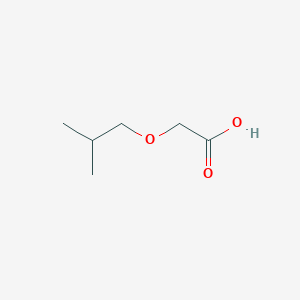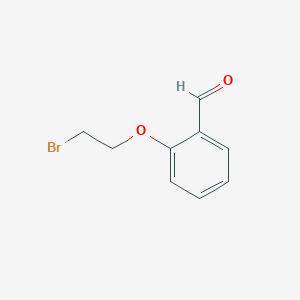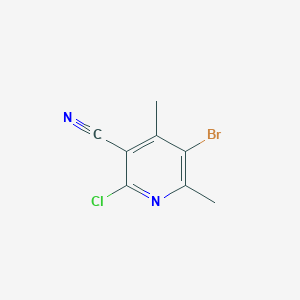
2-异丁氧基乙酸
描述
2-Isobutoxyacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds, such as 2-hydroxyisobutyric acid (2-HIBA) and 2-aminoisobutyric acid (aibH), which share a similar isobutane structure. 2-HIBA is identified as a valuable building block for polymer synthesis, with the potential to be converted into various compounds possessing the isobutane structure, such as methacrylic acid and isobutylene glycol and oxide . The synthesis of related compounds involves biotechnological processes and chemical conversions, which could be relevant to the synthesis and applications of 2-isobutoxyacetic acid.
Synthesis Analysis
The synthesis of compounds related to 2-isobutoxyacetic acid involves both chemical and biotechnological methods. For instance, 2-HIBA can be synthesized through bioisomerization, where a cobalamin-dependent CoA-carbonyl mutase converts 3-hydroxybutyric acid to 2-HIBA . This process is linked to the metabolism of polyhydroxybutyrate (PHB), a bacterial bioplastic. The synthesis of 2-aminoisobutyric acid (aibH) containing complexes is achieved through coordination chemistry, as demonstrated by the formation of various homo- and heterometallic Co(II) complexes .
Molecular Structure Analysis
The molecular structure of 2-isobutoxyacetic acid itself is not detailed in the provided papers. However, the structure of related compounds, such as the Co(II) complexes with 2-aminoisobutyric acid, reveals a range of geometries from distorted tetrahedral metallic clusters to 2-D coordination polymers and metallo-cryptand encapsulated lanthanides . These structures are significant as they provide insight into the coordination chemistry and potential structural frameworks that 2-isobutoxyacetic acid derivatives could form.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 2-isobutoxyacetic acid. However, they do mention that compounds like 2-HIBA can be accessed by simple chemical conversions from carboxylic acids . This suggests that 2-isobutoxyacetic acid could potentially undergo similar chemical reactions, such as esterification, oxidation, or other transformations relevant to the synthesis of polymers and other chemical products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-isobutoxyacetic acid are not explicitly mentioned, the papers do provide some context for related compounds. For example, the magnetic properties of Co
科学研究应用
1. 乙丙酸:一种强效利尿剂
乙丙酸,化学上与2-异丁氧基乙酸相关,已被广泛研究其强效利尿特性。它有效治疗与心脏失代偿、肾脏疾病和肝硬化相关的水肿。此外,它还作为一种降压药物。尽管具有治疗益处,但它有明显的不良反应,包括液体和电解质平衡的改变以及胃肠道症状 (Schneider & Becker, 1966)。
2. 酒精中毒治疗:γ-羟基丁酸
γ-羟基丁酸(GHB),2-异丁氧基乙酸的衍生物,在治疗酒精中毒方面引起了兴趣。研究表明它在抑制乙醇戒断症状和减少对酒精的渴望方面具有疗效。然而,由于潜在的副作用和滥用风险,其使用需要仔细监督 (Poldrugo & Addolorato, 1999)。
3. 纳布美通:抗炎特性
纳布美通,一种非甾体抗炎前药,代谢成6-甲氧基-2-萘乙酸(6-MNA),展现出强效的抗炎效果。它主要用于骨关节炎和类风湿性关节炎的治疗,提供疼痛缓解和减少炎症。纳布美通的疗效与其他非选择性COX抑制剂相当,具有一般良好的耐受性 (Hedner et al., 2004)。
4. 细胞遗传学研究中的苯氧乙酸
苯氧乙酸如2,4-D和2,4,5-T,与2-异丁氧基乙酸密切相关,已被研究其细胞遗传学效应。这些研究关注它们在诱导红细胞微核方面的潜力,为了解它们在哺乳动物染色体断裂活性提供了见解 (Jenssen & Renberg, 1976)。
5. 抗癫痫药物治疗靶点:酮体
关于酮体的研究,包括乙酰乙酸和β-羟基丁酸,揭示了它们作为抗癫痫药物治疗新靶点的潜力。这些化合物抑制大鼠海马神经元中酸敏感离子通道的开放,为探索新的抗癫痫药物提供了理论基础 (Zhu et al., 2019)。
安全和危害
属性
IUPAC Name |
2-(2-methylpropoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXMJIGAJFDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377002 | |
| Record name | 2-isobutoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxyacetic acid | |
CAS RN |
24133-46-8 | |
| Record name | 2-isobutoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)





![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)


methanone](/img/structure/B1272449.png)
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
